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molecular formula C9H15NS B8665921 1-(3,6-dihydro-2H-thiopyran-4-yl)pyrrolidine CAS No. 3417-64-9

1-(3,6-dihydro-2H-thiopyran-4-yl)pyrrolidine

Cat. No. B8665921
M. Wt: 169.29 g/mol
InChI Key: ZRTZOKUFDJRAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524737B2

Procedure details

A mixture of triethylamine (10.1 ml, 72 mmol) and 3,6-dihydro-4-(1-pyrrolidinyl)-2H-thiopyran (12.9 g, 76 mmol, prepared according to a procedure described in Tetrahedron Asymmetry 1997, 1811-1820) in anhydrous acetonitrile (55 ml) was heated to reflux, then ethyl 3-bromo-2-(bromomethyl)propionate (14.6 g, 53 mmol) in dry acetonitrile (42 ml) was added dropwise over a period of 45 min. The resulting reaction mixture was refluxed for another 1.5 hours, then cooled to room temperature before a 10% aqueous acetic acid solution (5.2 ml) was added. The mixture was then refluxed for 1 hour and evaporated to dryness. Brine was added to the residue, the aqueous phase was extracted with ethyl acetate, the combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated in vacuo to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester as a brown oil (15.5 g).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.N1([C:13]2[CH2:14][CH2:15][S:16][CH2:17][CH:18]=2)CCCC1.Br[CH2:20][CH:21]([CH2:27]Br)[C:22]([O:24][CH2:25][CH3:26])=[O:23].C(O)(=[O:31])C>C(#N)C>[CH2:25]([O:24][C:22]([CH:21]1[CH2:27][CH:14]2[C:13](=[O:31])[CH:18]([CH2:17][S:16][CH2:15]2)[CH2:20]1)=[O:23])[CH3:26]

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C=1CCSCC1
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
BrCC(C(=O)OCC)CBr
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for another 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Brine was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CC2CSCC(C1)C2=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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